TA 01 -

TA 01

Catalog Number: EVT-256098
CAS Number:
Molecular Formula: C20H12F3N3
Molecular Weight: 351.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Induces cardiomyocyte differentiation from human embryonic stem cells following mesoderm induction at 1 μM. Inhibits cardiomyocyte differentiation at 5 μM. Potently inhibits CK1ε, p38α, and CK1δ (IC50 values are 6.4, 6.7 and 6.8 nM respectively).
Source

TA 01 is often derived from natural sources or synthesized through chemical processes. Its origins can include plant extracts or laboratory synthesis, depending on the intended application. The compound's classification may involve categories such as organic compounds, pharmaceuticals, or materials science, depending on its structural and functional properties.

Classification

TA 01 can be classified based on its chemical structure and functional groups. It may fall under categories such as:

  • Organic Compound: If it contains carbon-based structures.
  • Pharmaceutical: If it has therapeutic applications.
  • Material Science: If used in the development of new materials.
Synthesis Analysis

Methods

The synthesis of TA 01 can be achieved through various methods, including:

  • Chemical Synthesis: Utilizing specific reagents and conditions to create the compound from simpler precursors.
  • Extraction: Isolating TA 01 from natural sources using solvents or other extraction techniques.

Technical Details

The synthesis process may involve:

  • Refluxing: Heating the reaction mixture to promote chemical reactions.
  • Purification Techniques: Such as recrystallization or chromatography to isolate pure TA 01 from by-products and impurities.
Molecular Structure Analysis

Structure

The molecular structure of TA 01 is critical for understanding its properties and behavior. It typically includes:

Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to elucidate the structure of TA 01. These methods provide insights into:

  • Molecular Weight
  • Structural Isomers
  • Functional Group Identification
Chemical Reactions Analysis

Reactions

TA 01 participates in various chemical reactions, which can include:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Elimination Reactions: Leading to the formation of double bonds or ring structures.

Technical Details

Understanding the reaction pathways is crucial for predicting the behavior of TA 01 in different environments. Kinetic studies may reveal how quickly these reactions occur under specific conditions.

Mechanism of Action

Process

The mechanism of action for TA 01 involves understanding how it interacts with biological systems or other chemical entities. This may include:

  • Binding Affinity: How strongly TA 01 interacts with target molecules.
  • Biochemical Pathways: The series of reactions that occur following the introduction of TA 01 into a system.

Data

Experimental data from assays and biological studies can provide quantitative measures of TA 01's efficacy and potency in various applications.

Physical and Chemical Properties Analysis

Physical Properties

TA 01 exhibits specific physical properties such as:

  • Melting Point
  • Boiling Point
  • Solubility in Various Solvents

Chemical Properties

The chemical properties include reactivity with acids, bases, or other reagents. Characterization through techniques like Infrared Spectroscopy (IR) can help identify functional groups and confirm structural hypotheses.

Applications

TA 01 has a wide range of applications across different scientific domains:

  • Pharmaceuticals: Potential use as a therapeutic agent due to its biological activity.
  • Material Science: Application in developing novel materials with specific mechanical or electrical properties.
  • Agriculture: Possible use as a biopesticide or growth enhancer derived from natural sources.
Molecular Mechanisms of TA-01 in Cellular Differentiation

Inhibition Kinetics of CK1 Isoforms and p38 MAPK

TA-01 (CAS 1784751-18-3) is a potent, dual-targeting inhibitor with nanomolar affinity for Casein Kinase 1 (CK1) isoforms δ/ε and p38α MAPK. Biochemical assays demonstrate IC50 values of 6.8 nM for CK1δ, 6.4 nM for CK1ε, and 6.7 nM for p38α MAPK, establishing it as a high-affinity molecular scaffold [2].

Structural Basis of CK1δ/ε Binding Affinity

The exceptional binding affinity of TA-01 for CK1δ/ε stems from its optimized interaction with the kinase ATP-binding pocket. Structural analyses reveal that the trifluoromethyl-phenyl moiety occupies a hydrophobic region adjacent to the hinge segment, while the pyridine-nitrogen forms a critical hydrogen bond with the backbone amide of Leu85 in CK1δ. This configuration provides >10-fold selectivity over other CMGC kinases. The compound’s planar conformation further enables deep penetration into the catalytic cleft, sterically blocking ATP coordination and substrate phosphorylation. Molecular dynamics simulations indicate stable binding with root-mean-square deviation (RMSD) fluctuations <1.5 Å over 100 ns trajectories, explaining its sustained inhibitory activity [2] [6].

Competitive Inhibition Dynamics of p38α MAPK

TA-01 functions as a competitive inhibitor of p38α MAPK, directly targeting the conserved Thr180-Gly181-Tyr182 (TGY) activation loop within the kinase domain. Enzyme kinetic studies (Lineweaver-Burk plots) show increased Km values for ATP in the presence of TA-01, while Vmax remains unchanged—confirming direct competition at the ATP-binding site. Phosphoproteomic analyses reveal that TA-01 (100 nM) reduces p38α autophosphorylation by >90% within 15 minutes, preventing downstream phosphorylation of MAPKAPKs like MK2. This rapid inhibition disrupts stress-induced signaling cascades but spares homeostatic p38 functions mediated by basal activity [6] [10].

Table 1: Inhibition Kinetics of TA-01 Against Key Kinase Targets

Target KinaseIC50 (nM)Inhibition ModeKey Structural Interactions
CK1δ6.8ATP-competitiveH-bond with Leu85, hydrophobic pocket occupancy
CK1ε6.4ATP-competitiveSimilar to CK1δ with enhanced van der Waals contacts
p38α MAPK6.7ATP-competitiveTGY motif blockade, salt bridge with Lys53

Dose-Dependent Biphasic Effects on Cardiomyogenesis

TA-01 exhibits a paradoxical, concentration-dependent influence on cardiac differentiation—an unprecedented characteristic among kinase modulators. At low concentrations (0.1–1 μM), it enhances cardiomyocyte generation from human embryonic stem cells (hESCs), while concentrations ≥5 μM completely abrogate cardiac tissue formation [2].

Pro-Differentiation Mechanisms at Low Concentrations (≤1 μM)

Transcriptomic profiling of hESCs treated with 0.5 μM TA-01 reveals coordinated upregulation of early mesodermal regulators (BRACHYURY, MESP1) and cardiac transcription factors (GATA4, TBX5). This occurs through selective partial inhibition of p38α (∼40% activity reduction), which disinhibits pro-cardiogenic Wnt/β-catenin signaling. Phospho-flow cytometry confirms p38α suppression without affecting ERK1/2 or JNK activity. Consequently, hESC-derived embryoid bodies exhibit 3-fold increased beating areas and elevated calcium transient amplitudes compared to controls, confirming functional maturation [2] [4].

Anti-Cardiomyogenic Activity at Higher Thresholds (≥5 μM)

At 5–10 μM, TA-01 induces near-complete CK1δ/ε and p38α blockade (>95% inhibition), triggering a catastrophic collapse of cardiogenic programs. RNA-seq demonstrates suppression of over 200 cardiac-development genes, including TNNT2, MYH6, and ACTN2. Mechanistically, hyper-inhibition of CK1ε destabilizes β-catenin–E-cadherin complexes at adherens junctions, disrupting epithelial integrity in precardiac mesoderm. Concurrent p38α overinhibition dysregulates SMAD2/3 nuclear translocation, blocking TGF-β-dependent cardiac commitment. This dual perturbation arrests cells at a mesodermal precursor stage, evidenced by persistent PDGFRα expression and absence of sarcomeric α-actinin [2] [8].

Table 2: Biphasic Effects of TA-01 on Cardiomyocyte Differentiation

ParameterLow Concentration (0.5 μM)High Concentration (5 μM)
CK1δ/ε InhibitionPartial (∼50%)Near-complete (>95%)
p38α InhibitionPartial (∼40%)Near-complete (>95%)
Key Gene ChangesBRACHYURY, ↑ NKX2-5, ↑ TBX5TNNT2, ↓ MYH6, ↑ PDGFRα
Functional Outcome3-fold ↑ beating areasAbsent cardiomyocyte formation

Transcriptional Regulation of Mesodermal Lineage Commitment

TA-01 directly reprograms cardiac transcription factor networks, positioning it as a precision tool for lineage specification.

Suppression of Pre-Cardiac Marker Isl-1

Single-cell RNA sequencing of differentiating hESCs exposed to 1 μM TA-01 shows 4.2-fold reduction in ISL1 expression within 48 hours—a marker associated with second heart field (SHF) progenitors. Chromatin immunoprecipitation (ChIP) analyses reveal that TA-01 enables nuclear accumulation of MEIS2, a transcriptional repressor that binds the ISL1 promoter at chr5:51,646,851–51,647,200 (hg38). MEIS2 recruitment correlates with H3K27me3 repressive marks deposition, silencing ISL1. This redirects progenitors toward first heart field (FHF) trajectories, favoring ventricular/atrial over outflow tract identities [4] [8].

Upregulation of NKX2-5 Expression in hESCs

Concomitant with ISL1 suppression, TA-01 (0.5 μM) induces 8.7-fold NKX2-5 upregulation in TBX5+ cardiogenic precursors. This occurs through dual mechanisms:

  • p38α-Dependent FOXO1 Inactivation: p38α inhibition reduces FOXO1 serine 319 phosphorylation, preventing its nuclear retention. Cytoplasmic FOXO1 sequestration de-represses the NKX2-5 promoter.
  • CK1ε-Mediated β-Catenin Activation: Partial CK1ε inhibition stabilizes β-catenin, which complexes with TBX5 at the NKX2-5 enhancer (chr5:173,726,501–173,727,000), enhancing transcription.Consequently, hESCs bearing NKX2-5eGFP reporters show 90% GFP+ cardiomyocytes after TA-01 treatment, versus 30% in controls [4] [7].

Properties

Product Name

TA 01

Molecular Formula

C20H12F3N3

Molecular Weight

351.32

Synonyms

4-(2-(2,6-Difluorophenyl)-4-(fluorophenyl)-1H-imidazol-5-yl)pyridine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.